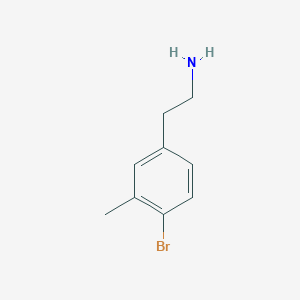

2-(4-Bromo-3-methylphenyl)ethanamine

Description

Significance of Aryl-Bromo Amines in Organic Synthesis

Aryl-bromo amines are a class of organic compounds that are highly valued in synthetic chemistry for their versatility as building blocks. The carbon-bromine bond in these molecules is a key functional group that can participate in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is particularly important in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties.

One of the most significant applications of aryl bromides is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in biologically active compounds. The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions, offering a powerful tool for the synthesis of arylamines. wikipedia.org The general mechanism for this reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org

The presence of other substituents on the aromatic ring, such as the methyl group in 2-(4-bromo-3-methylphenyl)ethanamine, can influence the reactivity of the aryl bromide in these coupling reactions. These substituents can affect the electronic properties of the aromatic ring and introduce steric hindrance, which can impact the efficiency and selectivity of the reaction.

| Reaction Type | Description | Catalyst/Reagents |

| Buchwald-Hartwig Amination | Formation of a C-N bond between an aryl halide and an amine. | Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., KOt-Bu). beilstein-journals.org |

| Suzuki Coupling | Formation of a C-C bond between an aryl halide and an organoboron compound. | Palladium catalyst and a base. |

| Heck Coupling | Formation of a C-C bond between an aryl halide and an alkene. | Palladium catalyst and a base. |

| Sonogashira Coupling | Formation of a C-C bond between an aryl halide and a terminal alkyne. | Palladium and copper catalysts, and a base. |

Research Landscape of Phenethylamine (B48288) Derivatives in Chemical Science

Phenethylamine and its derivatives constitute a large and diverse class of compounds that have been extensively studied in chemical science, particularly in the field of medicinal chemistry. nih.gov The basic phenethylamine structure, which consists of a phenyl ring attached to an amino group via a two-carbon sidechain, is a common motif in a wide range of biologically active molecules. wikipedia.org These include endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, as well as a vast number of synthetic compounds with therapeutic and psychoactive properties. wikipedia.org

Substituted phenethylamines can exhibit a wide spectrum of pharmacological activities, acting as central nervous system (CNS) stimulants, hallucinogens, entactogens, antidepressants, and appetite suppressants. wikipedia.org The specific biological effects of a phenethylamine derivative are determined by the nature and position of the substituents on the phenyl ring, the ethyl sidechain, and the amino group. wikipedia.org These modifications can alter the compound's affinity and selectivity for various biological targets, such as neurotransmitter receptors and transporters. nih.govbiomolther.org

For example, the addition of hydroxyl groups to the phenyl ring, as seen in dopamine and norepinephrine, is crucial for their role as neurotransmitters. The substitution pattern on the phenyl ring can also have a profound impact on the psychoactive properties of phenethylamines. For instance, the presence of methoxy (B1213986) groups at certain positions is a common feature of hallucinogenic phenethylamines like mescaline. wikipedia.org

The study of structure-activity relationships (SAR) is a key aspect of research on phenethylamine derivatives. biomolther.org By systematically modifying the structure of these compounds and evaluating their biological activity, researchers can gain insights into the molecular features that are important for their interaction with specific biological targets. This knowledge can then be used to design new compounds with improved therapeutic properties and reduced side effects.

| Phenethylamine Derivative | Substitution Pattern | Primary Biological Activity |

| Dopamine | 3,4-dihydroxy | Neurotransmitter |

| Norepinephrine | 3,4-dihydroxy, β-hydroxy | Neurotransmitter |

| Amphetamine | α-methyl | CNS Stimulant |

| Mescaline | 3,4,5-trimethoxy | Hallucinogen |

| MDMA (Ecstasy) | 3,4-methylenedioxy, N-methyl, α-methyl | Entactogen |

Scope and Objectives of Academic Inquiry on this compound

While specific academic research focused solely on this compound is limited, the compound's structure suggests several potential avenues of academic inquiry. The primary objectives of such research would likely revolve around its synthesis, characterization, and the exploration of its potential applications in organic synthesis and medicinal chemistry.

A significant area of investigation would be the development of efficient and scalable synthetic routes to this compound. A plausible approach could involve the reduction of a corresponding 2-(4-bromo-3-methylphenyl)acetonitrile (B1343143) intermediate. This nitrile precursor could potentially be synthesized from commercially available starting materials such as 4-bromo-3-methylbenzaldehyde (B1279091). The exploration of different reducing agents and reaction conditions would be a key aspect of this research to optimize the yield and purity of the final product.

Another major focus of academic inquiry would be the investigation of the pharmacological properties of this compound. Given its structural similarity to other psychoactive phenethylamines, it would be of interest to evaluate its effects on the central nervous system. This could involve in vitro studies to determine its binding affinity for various neurotransmitter receptors and transporters, as well as in vivo studies in animal models to assess its behavioral effects. nih.gov The bromo and methyl substituents on the phenyl ring would be expected to influence its potency and pharmacological profile compared to other known phenethylamines.

Furthermore, the presence of the reactive bromo-substituent makes this compound an attractive building block for the synthesis of more complex molecules. Researchers could explore its use in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce new functional groups at the 4-position of the phenyl ring. mdpi.com This would allow for the creation of a library of novel phenethylamine derivatives with diverse substitution patterns, which could then be screened for interesting biological activities.

| Research Area | Key Objectives | Potential Methodologies |

| Organic Synthesis | Develop efficient synthetic routes to this compound. | Reduction of nitriles, reductive amination. |

| Medicinal Chemistry | Investigate the pharmacological profile and structure-activity relationships. | Receptor binding assays, behavioral studies in animal models. |

| Chemical Biology | Utilize as a scaffold for the synthesis of novel bioactive compounds. | Cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-methylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOSSNUFARORTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593560 | |

| Record name | 2-(4-Bromo-3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

786625-94-3 | |

| Record name | 2-(4-Bromo-3-methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 4 Bromo 3 Methylphenyl Ethanamine

Electrophilic Aromatic Substitution Reactions on the Bromo-Methylphenyl Moiety

The benzene (B151609) ring of 2-(4-bromo-3-methylphenyl)ethanamine is substituted with a bromine atom, a methyl group, and an ethanamine group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution reactions. The methyl group is an activating group, directing incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group, also directing to the ortho and para positions. The ethylamine (B1201723) group's directing effect depends on the reaction conditions. In neutral or basic media, the amino group is strongly activating and ortho, para-directing. However, under the acidic conditions often required for electrophilic aromatic substitution, the amino group is protonated to form an ammonium (B1175870) salt, which is a strongly deactivating, meta-directing group.

Given the existing substitution pattern (bromo at C4, methyl at C3), the potential sites for further substitution are C2, C5, and C6. The directing effects of the existing substituents will determine the product distribution in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmsu.edu For instance, in a nitration reaction, the strong acid catalyst would likely protonate the amino group, leading to the deactivating -NH3+ group, which would favor meta-substitution. libretexts.org

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Activating/Deactivating | Ortho/Para/Meta Directing |

| -Br | 4 | Deactivating | Ortho, Para |

| -CH₃ | 3 | Activating | Ortho, Para |

| -CH₂CH₂NH₂ | 1 | Activating (as -NH₂) / Deactivating (as -NH₃⁺) | Ortho, Para / Meta |

Nucleophilic Reactivity and Transformations of the Ethanamine Functionality

The primary amine of the ethanamine side chain imparts nucleophilic character to the molecule. This functionality allows this compound to participate in a variety of chemical transformations. As a nucleophile, it can react with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds. These reactions lead to the formation of secondary amines, amides, and imines, respectively.

The amine group can also act as a base, readily accepting a proton to form the corresponding ammonium salt. This basicity is a key feature of its chemical reactivity. Furthermore, the ethanamine moiety is a common structural motif in medicinal chemistry, and its derivatives are explored for various biological activities. researchgate.netnih.gov The synthesis of such derivatives often involves leveraging the nucleophilic nature of the amine. acs.org

Carbocation Rearrangements in Related Brominated Systems

Carbocation intermediates are pivotal in many organic reactions, and their propensity to rearrange to more stable forms is a fundamental concept. numberanalytics.comlibretexts.org While direct studies on carbocation rearrangements of this compound are not extensively documented, the behavior of related phenethyl systems provides valuable insights.

Hydride and Alkyl Shifts in Phenethyl Derivatives

In reactions that proceed through a carbocation intermediate, such as certain substitution or elimination reactions, phenethyl derivatives can undergo rearrangements. libretexts.org These rearrangements, primarily 1,2-hydride or 1,2-alkyl shifts, occur to generate a more stable carbocation. libretexts.orgyoutube.comlibretexts.org For example, a secondary carbocation can rearrange to a more stable tertiary carbocation if a suitable migrating group is present on an adjacent carbon. numberanalytics.comlibretexts.org The driving force for these shifts is the increased stability of the resulting carbocation. numberanalytics.com The relative migratory aptitude of different groups often follows the order H > alkyl > phenyl. quora.com

Stereochemical Implications of Reaction Pathways

When a reaction involves the formation of a chiral center or proceeds with a chiral reactant, the stereochemical outcome is of paramount importance. ontosight.ai In the context of phenethylamine (B48288) derivatives, reactions at a chiral center can proceed with retention, inversion, or racemization of configuration, depending on the reaction mechanism. nih.govlibretexts.orgvaia.com For instance, an SN1 reaction proceeding through a planar carbocation intermediate will typically lead to a racemic mixture of products if the original center was chiral. Conversely, an SN2 reaction involves a backside attack and results in an inversion of configuration. The stereochemistry of products can be a powerful tool for elucidating reaction mechanisms. nih.govlibretexts.org

Interactive Table: Common Carbocation Rearrangements

| Type of Shift | Migrating Group | Initial Carbocation | Final Carbocation | Driving Force |

| Hydride Shift | H⁻ | Secondary | Tertiary | Increased Stability |

| Alkyl Shift | R⁻ (e.g., CH₃⁻) | Secondary | Tertiary | Increased Stability |

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

Detailed kinetic and thermodynamic studies are essential for a complete understanding of reaction mechanisms. Such analyses provide quantitative data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products. For reactions involving phenethylamine derivatives, kinetic studies can help to determine the rate law, which in turn provides information about the molecularity of the rate-determining step.

Derivatives and Analogues: Design, Synthesis, and Structural Investigations

Design Principles for 2-(4-Bromo-3-methylphenyl)ethanamine Derivatives

The design of new molecules based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on systematic structural modifications to modulate properties. These modifications primarily target the phenethylamino side chain and the aromatic phenyl ring.

Structural Modifications on the Phenethylamino Side Chain

The phenethylamine (B48288) backbone consists of a two-carbon chain linking the phenyl ring to an amino group. Each position on this chain—the alpha (α) carbon, the beta (β) carbon, and the terminal amino (N) group—presents an opportunity for structural variation.

N-Substitutions: The primary amino group is a common site for modification. N-alkylation (e.g., adding methyl or ethyl groups) or N-acylation (forming amides) can significantly alter the molecule's polarity and steric profile. Incorporating the nitrogen into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring, is another strategy to create more rigid analogues.

Alpha (α) Carbon Modifications: Introducing substituents, such as a methyl group, at the α-carbon (the carbon adjacent to the amino group) creates a chiral center and can influence metabolic stability. This modification is a hallmark of amphetamine-type structures.

Beta (β) Carbon Modifications: Substitution at the β-carbon (the carbon adjacent to the phenyl ring) can also introduce chirality and affect molecular conformation. For example, the addition of a hydroxyl or keto group transforms the phenethylamine into a phenylethanolamine or cathinone (B1664624) derivative, respectively.

These modifications are designed to systematically alter the molecule's size, shape, flexibility, and hydrogen bonding capacity.

Halogen and Alkyl Substitutions on the Phenyl Ring

The existing 4-bromo and 3-methyl substituents on the phenyl ring of the parent compound already define its electronic and lipophilic character. Further design principles involve altering these substitutions or introducing new ones.

Halogen Substitution: The bromine atom at the C4 position is an electron-withdrawing group via induction but can also participate in halogen bonding. Design strategies may involve replacing bromine with other halogens (F, Cl, I) to fine-tune electronic effects and size. Studies on similar phenethylamines have shown that para-halogenation can positively influence binding affinity at certain biological targets. mdpi.comorgsyn.org

Alkyl Substitution: The methyl group at the C3 position is a small, lipophilic, electron-donating group. Its position influences the orientation of other substituents and can provide steric hindrance. Design strategies might include moving the methyl group to other positions (C2, C5, C6) or replacing it with larger alkyl groups (e.g., ethyl, propyl) to probe steric limits at a target binding site.

Bioisosteric Replacement: Other functional groups can be introduced as bioisosteres of the existing bromo or methyl groups to explore different chemical properties while maintaining a similar size or electronic character. For instance, a cyano (-CN) or trifluoromethyl (-CF3) group could replace the bromine to introduce stronger electron-withdrawing properties.

Synthesis of Specific Derivative Classes

Building upon these design principles, specific classes of derivatives featuring the 4-bromo-3-methylphenyl moiety have been synthesized.

Pyrazinoisoquinoline Derivatives Derived from Arylphenethylamines

The synthesis of complex heterocyclic systems like pyrazinoisoquinolines from this compound is a multi-step process. A common strategy involves first constructing an isoquinoline (B145761) or dihydroisoquinoline core, followed by the annulation (fusion) of the pyrazine (B50134) ring.

A plausible and widely used method for the initial cyclization is the Bischler-Napieralski reaction . nih.govpharmaguideline.comnih.gov This involves two key steps:

Amide Formation: The starting material, this compound, is first acylated by reacting it with an acid chloride (e.g., acetyl chloride) or anhydride (B1165640) to form the corresponding N-acyl-β-arylethylamide.

Intramolecular Cyclization: The resulting amide is then treated with a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. nbinno.comyoutube.com This promotes an intramolecular electrophilic aromatic substitution, where the amide's carbonyl carbon attacks the phenyl ring to form a 3,4-dihydroisoquinoline (B110456) ring system. The 3-methyl group on the phenyl ring helps to activate the ring for this cyclization.

Once the 6-bromo-7-methyl-3,4-dihydroisoquinoline core is formed, the pyrazine ring can be constructed. One potential method involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This would require further chemical modification of the dihydroisoquinoline intermediate to introduce the necessary functional groups before the final cyclization to yield the target pyrazino[2,1-a]isoquinoline derivative.

N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

This class of derivatives involves forming an amide linkage between a pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline (B1294692) (a related precursor, not the title phenethylamine). The synthesis is a direct amidation reaction.

The general procedure involves reacting pyrazine-2-carboxylic acid with 4-bromo-3-methylaniline in a suitable solvent like dichloromethane (B109758) (DCM). A coupling agent, such as N,N′-Dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid, and a catalyst like 4-Dimethylaminopyridine (DMAP) facilitates the reaction.

Further diversification of this core structure has been achieved through Suzuki cross-coupling reactions. The bromo-substituent on the phenyl ring serves as a chemical handle for palladium-catalyzed coupling with various aryl boronic acids. This allows for the introduction of a wide array of different aromatic and heteroaromatic groups at the C4 position of the original phenyl ring.

| Entry | Aryl Boronic Acid | Reagents and Conditions | Product |

| 1 | N/A (Amide Formation) | Pyrazine-2-carboxylic acid, 4-Bromo-3-methylaniline, DCC, DMAP, DCM, 0 °C to RT | N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide |

| 2 | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C, 24 h | N-(3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C, 24 h | N-(4'-methoxy-3-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 90 °C, 24 h | N-(3-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamide |

Halogenated Diarylacetamides Featuring the 4-Bromo-3-methylphenyl Moiety

Halogenated diarylacetamides are characterized by an acetamide (B32628) group where the α-carbon is substituted with two aryl groups. When featuring the 4-bromo-3-methylphenyl moiety, this structural element is typically part of the amine component. A general and effective method for synthesizing these compounds involves the coupling of a diarylacetic acid with an amine.

Two primary laboratory-scale methods can be employed for this synthesis:

Acid Chloride Method: This classic approach involves converting a diarylacetic acid (e.g., diphenylacetic acid) into its more reactive acid chloride derivative. nih.govyoutube.com This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting diphenylacetyl chloride can then be reacted directly with this compound in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to absorb the HCl byproduct, yielding the desired N-(2-(4-bromo-3-methylphenyl)ethyl)-2,2-diarylacetamide.

Direct Coupling Method: Modern coupling reagents allow for the direct formation of the amide bond from a carboxylic acid and an amine without needing to isolate the acid chloride intermediate. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in combination with additives like 1-Hydroxybenzotriazole (HOBt) and a base such as Diisopropylethylamine (DIPEA). nih.gov In this one-pot procedure, the diarylacetic acid, this compound, and the coupling reagents are mixed in an inert solvent (e.g., DMF or DCM) to form the final diarylacetamide product.

Both methods provide reliable routes to this class of halogenated derivatives, allowing for structural variation by choosing different substituted diarylacetic acids as starting materials.

1,2,4-Oxadiazole (B8745197) Derivatives Incorporating Bromophenyl Groups

The synthesis of 1,2,4-oxadiazole derivatives is a well-established area of heterocyclic chemistry, often pursued for the biological relevance of this scaffold. While direct synthesis from this compound is not extensively documented, the general synthetic pathways allow for a clear projection of how such derivatives could be designed and synthesized. The most common and versatile method for the formation of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acylamidoxime intermediate. mdpi.comresearchgate.netchim.it

The design of a 1,2,4-oxadiazole derivative of this compound would likely commence with the acylation of the primary amine to form an N-acyl derivative. This amide could then be converted to the corresponding nitrile. Treatment of the nitrile with hydroxylamine (B1172632) would yield the key amidoxime (B1450833) intermediate. The final step in the synthesis would be the reaction of this amidoxime with a suitable carboxylic acid derivative (such as an acyl chloride or anhydride) to form the O-acylamidoxime, which would then undergo thermal or base-catalyzed cyclodehydration to afford the target 1,2,4-oxadiazole. researchgate.netnih.gov

This synthetic strategy offers the advantage of modularity, allowing for the introduction of a wide variety of substituents at the C5 position of the oxadiazole ring by simply changing the acylating agent used in the final step. The 2-(4-Bromo-3-methylphenyl)ethyl group would be tethered to the C3 position of the resulting 1,2,4-oxadiazole.

Table 1: General Synthetic Routes to 1,2,4-Oxadiazoles

| Route | Key Intermediates | Reaction Type |

|---|---|---|

| Amidoxime Acylation | Amidoxime, Acyl Halide | Cyclodehydration |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide, Nitrile | Cycloaddition |

Supramolecular Assembly and Intermolecular Interactions in Derivatives

The solid-state architecture of derivatives of this compound is dictated by a concert of intermolecular forces. The nature and arrangement of these forces determine the crystal packing and can influence the physical properties of the material. N-acyl derivatives, in particular, provide a rich landscape for the study of these interactions due to the presence of both hydrogen bond donors (N-H) and acceptors (C=O), as well as multiple aromatic and aliphatic C-H groups and the π-system of the phenyl ring.

Hydrogen Bonding Networks in Crystalline Architectures

In the crystalline state, N-acyl derivatives of this compound are expected to form robust hydrogen bonding networks. The amide N-H group is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This combination typically leads to the formation of intermolecular N-H···O hydrogen bonds, which can organize the molecules into one-dimensional chains or tapes. mdpi.com The specific motif of these chains would depend on the steric bulk of the acyl group and the substituents on the phenyl ring.

Table 2: Potential Hydrogen Bonding Interactions in N-Acyl Derivatives

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

|---|---|---|---|

| N-H (amide) | O=C (amide) | Intermolecular | 2.8 - 3.2 |

| C-H (aromatic) | O=C (amide) | Intermolecular | 3.0 - 3.5 |

| C-H (aliphatic) | O=C (amide) | Intermolecular | 3.0 - 3.5 |

| N-H (amide) | Br | Intermolecular | 3.2 - 3.6 |

C-H...π(arene) Interactions and Their Contributions to Crystal Packing

Beyond classical hydrogen bonding, weaker C-H···π interactions are anticipated to be crucial in the crystal packing of derivatives of this compound. In these interactions, a C-H bond acts as a weak acid, donating electron density to the π-electron cloud of the aromatic ring. Both the aromatic C-H bonds of the bromomethylphenyl group and the aliphatic C-H bonds of the ethyl linker and the acyl group can participate in such interactions.

These C-H···π interactions often work in concert with other non-covalent forces, such as π-π stacking, to create a dense and stable crystal lattice. The geometry of the C-H···π interaction can vary, from a perpendicular approach of the C-H bond to the center of the aromatic ring to an edge-to-face arrangement. The presence and nature of these interactions can be definitively identified and characterized through single-crystal X-ray diffraction studies. nih.govnih.gov

Conformational Analysis of Related Aryl Amides in Solid and Solution States

The flexibility of the ethyl linker in this compound and its derivatives allows for multiple accessible conformations. In N-acyl derivatives, rotation around the C-C and C-N bonds of the ethylamine (B1201723) fragment, as well as the C-N bond of the amide group, leads to a complex conformational landscape. The preferred conformation in the solid state is often a compromise between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice.

In solution, these molecules are likely to exist as an equilibrium of different conformers. The study of related compounds like 2-phenylethylamine has shown that multiple conformers can coexist in the liquid phase. nih.gov For N-aryl amides, the planarity of the amide bond due to its partial double bond character is a key conformational feature. The relative orientation of the aryl group and the carbonyl oxygen (cis or trans) is influenced by steric and electronic factors. N-methylation of the amide, for instance, often favors the cis conformation. nih.gov The specific conformation adopted by derivatives of this compound would be a result of the interplay between the steric demands of the 3-methyl and 4-bromo substituents and the electronic nature of the acyl group.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Detailed NMR analysis is fundamental for the unambiguous elucidation of a molecule's structure, providing insight into the connectivity and chemical environment of each atom.

Proton and Carbon-13 NMR Chemical Shift Analysis

Specific ¹H and ¹³C NMR chemical shift values (δ) in parts per million (ppm) for 2-(4-Bromo-3-methylphenyl)ethanamine are not available in published research. A theoretical analysis would predict distinct signals for the aromatic protons, the benzylic and amine-adjacent methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) group protons in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum would be expected to show unique resonances for each of the nine carbon atoms in the molecule, including the substituted aromatic carbons, the two aliphatic carbons of the ethylamine (B1201723) chain, and the methyl carbon. However, without experimental data, a precise and verifiable chemical shift table cannot be constructed.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the structural assembly by showing correlations between nuclei. COSY spectra would establish proton-proton coupling networks, for instance, between the two methylene groups of the ethylamine side chain. HSQC spectra would link each proton to its directly attached carbon atom. No such 2D NMR data has been published for this compound.

Deuterium (B1214612) Labeling for Mechanistic Pathway Investigations

The use of deuterium labeling in NMR studies is a powerful technique for tracing reaction mechanisms or metabolic pathways. By strategically replacing hydrogen with deuterium, specific signals in the NMR spectrum are altered, allowing researchers to follow the path of the labeled position. There are no documented studies employing deuterium labeling for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is critical for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The precise theoretical mass of the neutral molecule C₉H₁₂BrN is 213.0153 Da, and for its protonated form [M+H]⁺, it is 214.0226 Da. However, no experimental HRMS data confirming this exact mass for this compound has been found in the literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

GC-MS is a standard method for separating and identifying volatile compounds. The analysis provides a retention time from the gas chromatograph and a mass spectrum from the mass spectrometer. The mass spectrum would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions. For phenethylamines, a common fragmentation pathway involves cleavage of the bond between the alpha and beta carbons of the side chain, which would be expected to yield a tropylium-type ion. The specific retention time and fragmentation pattern for this compound are not documented. Analysis of related bromo-substituted amphetamines suggests that fragmentation patterns can help differentiate isomers, but this cannot be confirmed without specific data for the target compound. nih.gov

Lack of Specific Data for this compound Prevents Detailed Structural and Chromatographic Analysis

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the experimental data for the compound this compound. Specifically, there is no published research detailing its advanced spectroscopic and structural characterization, including X-ray crystallography and advanced chromatographic techniques. This absence of specific data precludes the generation of a detailed article on these aspects for this particular molecule.

While general principles of X-ray crystallography and chromatography apply to a wide range of chemical compounds, including substituted phenylethylamines, the specific data required for a thorough analysis of this compound—such as single-crystal X-ray diffraction data, crystal packing information, and specific chromatographic separation parameters—are not available in the public domain.

Scientific integrity demands that any discussion of a compound's specific structural and analytical properties be based on direct experimental evidence. In the case of this compound, such evidence has not been reported. Therefore, any attempt to provide the requested detailed analysis would be speculative and would not meet the standards of scientific accuracy.

Researchers interested in the properties of this compound would need to undertake its synthesis and subsequent characterization using the very techniques for which data is currently unavailable. Such a study would represent a novel contribution to the chemical sciences.

Given the strict focus of the requested article on this specific compound, and the lack of requisite data, it is not possible to provide the detailed, informative, and scientifically accurate content as outlined in the user's instructions.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can provide detailed information about the molecule's structure, stability, and reactivity. For "2-(4-Bromo-3-methylphenyl)ethanamine," DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to ensure a high level of accuracy.

The first step in a DFT study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy conformation on the potential energy surface. For "this compound," this would reveal the precise bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model. Hypothetical key vibrational frequencies for the primary functional groups would be identified and assigned.

Interactive Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Length | C-C (ethyl) | 1.54 Å |

| Bond Angle | C-C-N | 110.5° |

| Dihedral Angle | C-C-C-N | 178.2° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a key indicator of chemical stability.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These include ionization potential, electron affinity, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity and help in predicting its behavior in chemical reactions.

Interactive Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -0.89 |

| Energy Gap (Egap) | 5.36 |

| Ionization Potential | 6.25 |

| Electron Affinity | 0.89 |

| Electronegativity (χ) | 3.57 |

| Chemical Hardness (η) | 2.68 |

| Electrophilicity Index (ω) | 2.37 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential. Red typically indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. For "this compound," the MEP map would likely show a negative potential around the nitrogen atom of the amine group and the bromine atom, highlighting these as potential sites for hydrogen bonding and other intermolecular interactions.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides insights into a static molecular structure, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and flexibility of a molecule over time. By simulating the atomic motions based on classical mechanics, MD can reveal the different shapes (conformers) the molecule can adopt and the energy barriers between them. An MD simulation of "this compound" in a solvent, such as water, would provide a realistic view of its dynamic behavior, identifying the most populated conformations and the flexibility of the ethylamine (B1201723) side chain. This information is critical for understanding how the molecule might adapt its shape to bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for a set of "this compound" derivatives, it would be possible to predict the activity of new, unsynthesized compounds. The model would be built using various molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A statistically validated QSAR model would serve as a valuable tool for designing more potent and selective derivatives.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or an enzyme. This technique is fundamental in drug discovery for understanding the mechanism of action and for predicting binding affinity.

To perform a molecular docking study for "this compound," a specific biological target would first need to be identified. The docking algorithm would then explore various binding poses of the compound within the active site of the target, scoring each pose based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) and conformational strain. The results would reveal the most likely binding mode and provide an estimate of the binding energy, indicating the strength of the interaction. This information is invaluable for understanding the structural basis of the molecule's potential biological activity and for guiding the design of new compounds with improved binding characteristics.

Protein-Ligand Binding Site Characterization (e.g., PDB ID: 1EW2)

The binding site of human Monoamine Oxidase B (MAO-B) has been well-characterized through X-ray crystallography, providing a basis for understanding how ligands like this compound might interact. The active site is a hydrophobic cavity composed of two main parts: a substrate cavity and an entrance cavity. proteopedia.org This dual-cavity structure allows MAO-B to accommodate a variety of ligands of different sizes. proteopedia.org

The active site is predominantly non-polar, which is favorable for binding phenethylamine-like molecules. A key feature is an "aromatic cage" formed by the flavin adenine dinucleotide (FAD) cofactor and two tyrosine residues, Tyr398 and Tyr435. proteopedia.orgnih.gov Substrates and inhibitors must navigate past these residues to interact with the FAD cofactor, which is essential for the catalytic activity of the enzyme. proteopedia.org

Several amino acid residues are critical in defining the architecture of the binding site and interacting with ligands. An isoleucine residue, Ile199, acts as a "gating" residue, controlling access between the entrance and substrate cavities. proteopedia.org Other residues such as Leu171, Cys172, Phe168, and Tyr326 also line the cavity, contributing to its shape and hydrophobic character. proteopedia.orgrcsb.org These residues are crucial for the positioning and binding of inhibitors and substrates within the active site. proteopedia.org

While the Protein Data Bank (PDB) entry 1EW2 corresponds to human placental alkaline phosphatase, the principles of characterizing a protein-ligand binding site are universal. rcsb.org For MAO-B, relevant PDB entries (such as 6FW0) reveal the specific interactions that govern ligand binding. rcsb.org For instance, hydrogen bonds with residues like Tyr435 and Cys172 are observed for some inhibitors, complementing the extensive hydrophobic interactions. rcsb.org

| Residue | Role in Binding Site | Reference |

|---|---|---|

| Tyr398 | Forms part of the "aromatic cage" with FAD and Tyr435. | proteopedia.orgnih.gov |

| Tyr435 | Forms part of the "aromatic cage"; can form hydrogen bonds. | proteopedia.orgrcsb.org |

| Ile199 | "Gating" residue controlling access to the substrate cavity. | proteopedia.org |

| Leu171 | Contributes to the hydrophobic character of the active site. | proteopedia.org |

| Cys172 | Can form hydrogen bonds with inhibitors. | rcsb.org |

| Phe168 | Contributes to the boundary and hydrophobic nature of the cavity. | proteopedia.org |

| Tyr326 | Contributes to the boundary between the entrance and substrate cavities. | proteopedia.org |

Computational Prediction of Binding Modes and Affinities

In the absence of specific experimental data for this compound, computational molecular docking can be used to predict its binding mode and estimate its binding affinity for the MAO-B active site. Such simulations would place the ligand into the three-dimensional structure of the protein and calculate a score representing the strength of the interaction.

Predicted Binding Mode: Based on the structure of the MAO-B active site, this compound is expected to orient its phenyl ring within the hydrophobic substrate cavity. The 4-bromo-3-methylphenyl group would likely engage in hydrophobic and van der Waals interactions with the non-polar residues lining the pocket, such as Leu171, Ile199, and Phe168. proteopedia.org The aromatic ring is predicted to position itself favorably within the aromatic cage formed by Tyr398, Tyr435, and the FAD cofactor. proteopedia.orgnih.gov

The ethanamine side chain is crucial for the interaction. The terminal amine group (-NH2), being protonated at physiological pH, would be critical for establishing key electrostatic interactions or hydrogen bonds. It is hypothesized that this amine would interact with the FAD cofactor, a necessary step for the oxidative deamination catalyzed by MAO-B. proteopedia.org The precise conformation adopted by the molecule would be determined by the combined effects of the hydrophobic ring interactions and the positioning of the amine group. nih.gov

Predicted Binding Affinity: The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), would depend on the sum of all intermolecular interactions. Key factors influencing the affinity of this compound for MAO-B would include:

Hydrophobic Interactions: The bromomethylphenyl group provides significant hydrophobicity, which should contribute favorably to binding in the non-polar active site.

Hydrogen Bonding: The ability of the terminal amine to form hydrogen bonds with protein residues or water molecules in the active site would significantly impact affinity.

Electronic Effects: The bromo and methyl substituents on the phenyl ring alter the electronic properties of the molecule, which can influence interactions with the electron-rich aromatic systems of the tyrosine residues in the active site. nih.gov

Steric Compatibility: The size and shape of the ligand must be complementary to the binding pocket. The methyl and bromo substituents would need to be accommodated without steric clashes.

Computational tools like AutoDock or GOLD can calculate docking scores and binding energies that quantify these factors. frontiersin.orgnih.gov While a specific value cannot be provided without performing the simulation, it is anticipated that as a phenethylamine (B48288) derivative, this compound would exhibit a notable binding affinity for MAO-B. nih.govmdpi.com

| Molecular Moiety | Potential Interacting Residues/Features | Type of Interaction |

|---|---|---|

| 4-Bromo-3-methylphenyl Ring | Tyr398, Tyr435, FAD, Leu171, Ile199 | Hydrophobic, π-π stacking, van der Waals |

| Ethanamine Side Chain | FAD Cofactor | Electrostatic, potential hydrogen bonding |

| Amine Group (-NH2) | FAD, Tyr435, Cys172 | Hydrogen bonding, ionic interactions |

Applications in Advanced Chemical and Materials Science Research

Synthetic Utility as a Precursor in Complex Organic Synthesis

The strategic placement of the bromo and methyl groups on the phenyl ring, combined with the nucleophilic ethanamine moiety, makes 2-(4-Bromo-3-methylphenyl)ethanamine a valuable starting material in the multi-step synthesis of intricate organic structures.

Role in the Synthesis of Advanced Organic Molecules

The phenethylamine (B48288) scaffold is a core component in a vast array of biologically active compounds and natural products. acs.orgnih.gov The presence of a bromine atom on the phenyl ring of this compound provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the construction of complex molecular architectures. For instance, the bromine atom can be readily substituted with aryl, alkyl, or other functional groups to generate a diverse range of derivatives.

Furthermore, the primary amine group of the ethanamine side chain can participate in a wide array of chemical transformations, including amidation, alkylation, and the formation of heterocyclic rings. This dual reactivity allows for the systematic and controlled elaboration of the molecule, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, the synthesis of pyrazine (B50134) carboxamides, a class of compounds with potential antibacterial and enzymatic inhibitory activities, has been demonstrated using a closely related starting material, 4-bromo-3-methyl aniline, highlighting the synthetic potential of this substitution pattern.

Intermediate in Multi-Step Synthetic Sequences

In the context of multi-step organic synthesis, this compound serves as a crucial intermediate, enabling the introduction of the substituted phenylethylamine motif into a larger target molecule. Its synthesis can be envisioned from commercially available precursors such as 4-bromo-3-methylacetophenone through reductive amination or other established synthetic routes.

Once synthesized, this intermediate can be strategically employed in convergent synthetic strategies, where different fragments of a complex molecule are synthesized separately and then coupled together. The bromo- and amino-functionalities of this compound allow for orthogonal chemical modifications, meaning that one functional group can be reacted selectively without affecting the other. This level of control is paramount in the efficient and high-yielding synthesis of complex natural products and pharmaceuticals.

Building Block for Chemical Libraries and Combinatorial Chemistry

The demand for novel chemical entities in drug discovery and materials science has led to the development of high-throughput synthesis and screening technologies. Combinatorial chemistry, a powerful tool for generating large collections of structurally related compounds, relies on the availability of versatile building blocks like this compound.

High-Throughput Synthesis of Diverse Compound Collections

The structure of this compound is well-suited for combinatorial library synthesis. The primary amine can be acylated with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, and ureas. Simultaneously or sequentially, the bromo-substituent can be subjected to various palladium-catalyzed cross-coupling reactions with a range of boronic acids, alkynes, or amines. This parallel synthesis approach allows for the rapid generation of thousands of distinct compounds from a single, versatile scaffold.

The resulting chemical libraries can then be screened for biological activity or desirable material properties. The systematic variation of the substituents on both the amine and the phenyl ring allows for a comprehensive exploration of the chemical space around the this compound core.

Screening Platforms for Novel Chemical Entities

The diverse compound collections generated from this compound serve as valuable screening platforms for the identification of novel chemical entities with specific biological or material properties. High-throughput screening (HTS) methods enable the rapid evaluation of these libraries against a variety of biological targets or for specific physical characteristics.

The data obtained from these screens can be used to identify "hit" compounds that exhibit the desired activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The modular nature of the synthesis, enabled by the versatile building block, facilitates the rapid synthesis of analogs for structure-activity relationship studies.

Research into Structure-Activity Relationships of Bioactive Analogs

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of modern drug discovery. The this compound scaffold provides an excellent platform for conducting systematic structure-activity relationship (SAR) studies.

By synthesizing and testing a series of analogs with variations at specific positions on the molecule, researchers can elucidate the key structural features required for biological activity. For example, SAR studies on phenethylamine derivatives have shown that the nature and position of substituents on the phenyl ring can have a profound impact on their affinity and selectivity for various biological targets, such as G-protein coupled receptors and monoamine transporters.

Investigation of Antibacterial Activities in Derivatives (e.g., against XDR S. typhi)

The rise of extensively drug-resistant (XDR) pathogens, such as Salmonella typhi (S. typhi), presents a significant global health challenge, necessitating the development of new therapeutic agents. mdpi.com Researchers have investigated derivatives of the this compound scaffold as potential sources of novel antibacterial compounds. One such study focused on the synthesis of a series of pyrazine carboxamides derived from N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. mdpi.com

These derivatives were evaluated for their antibacterial efficacy against a clinically isolated XDR strain of S. typhi. The agar (B569324) well diffusion method was employed to determine the susceptibility of the bacteria to the synthesized compounds. mdpi.com This technique involves seeding a bacterial suspension on an agar plate and introducing the test compounds into wells punched into the agar. The resulting zone of inhibition, where bacterial growth is prevented, provides a measure of the compound's antibacterial potency. mdpi.com

Among the synthesized derivatives, compound 5d demonstrated the most significant antibacterial activity, exhibiting a minimum inhibitory concentration (MIC) of 6.25 mg/mL and creating a 17 mm zone of inhibition. mdpi.com This highlights the potential of modifying the core structure to enhance biological activity against highly resistant bacterial strains.

| Compound | Zone of Inhibition (mm) at 50mg/mL | MIC (mg/mL) |

| 5a | 10 | >50 |

| 5b | 12 | 25 |

| 5c | 14 | 12.5 |

| 5d | 17 | 6.25 |

| Meropenem (Control) | 30 | - |

Table 1: Antibacterial activity of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against XDR S. typhi. Data sourced from MDPI. mdpi.com

Enzyme Inhibition Studies (e.g., Alkaline Phosphatase)

Alkaline phosphatase (AP) is a metalloenzyme involved in various cellular processes, including the hydrolysis of phosphate-containing compounds. researchgate.net Elevated levels of alkaline phosphatase are often observed in conditions like typhoid fever, making it a potential therapeutic target. mdpi.com Derivatives of this compound have been explored for their ability to inhibit this enzyme.

In the same study that investigated antibacterial properties, the synthesized pyrazine carboxamide derivatives were also assessed for their in vitro inhibitory activity against alkaline phosphatase. mdpi.com The results indicated that these compounds possess the ability to inhibit the enzyme, with varying degrees of potency.

Compound 5d , which showed the highest antibacterial activity, was also the most potent inhibitor of alkaline phosphatase, with an IC50 value of 1.469 ± 0.02 µM. mdpi.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This dual activity suggests a potential multi-target mechanism, although further research is needed to elucidate the precise interactions. In silico docking studies can further provide insights into the potential binding modes of these derivatives within the active site of alkaline phosphatase. mdpi.com

| Compound | IC50 (µM) |

| 3 | 2.158 ± 0.08 |

| 5a | 2.071 ± 0.05 |

| 5b | 1.952 ± 0.06 |

| 5c | 1.734 ± 0.04 |

| 5d | 1.469 ± 0.02 |

Table 2: In vitro alkaline phosphatase inhibitory activity of synthesized derivatives. Data sourced from MDPI. mdpi.com

Receptor Binding Studies for Novel Chemical Probes (e.g., related to TRPV1 research)

The development of selective chemical probes is essential for studying the function of specific proteins and receptors in biological systems. nih.govolemiss.edu The substituted phenylethylamine framework, as seen in this compound, is a common starting point for the design of such probes due to its ability to be chemically modified to interact with specific biological targets.

One area of active research is the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in the perception of pain and noxious stimuli. nih.govnih.gov The search for potent and selective TRPV1 antagonists has led to the exploration of various chemical scaffolds, including propanamide derivatives that share structural similarities with phenylethylamines.

For instance, studies on a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides have shown that modifications to different regions of the molecule can significantly impact its binding potency to the human TRPV1 receptor. nih.gov The structure-activity relationship (SAR) analysis of these compounds revealed that specific hydrophobic interactions are critical for high-affinity binding. By systematically altering substituents on the phenyl ring and the amide portion of the molecule, researchers can "tune" the compound's properties to achieve desired selectivity and potency. For example, the analogue 49S , a 4-methyl-1-piperidinyl derivative, was found to be a highly potent antagonist with a Ki for capsaicin (B1668287) of 0.2 nM and an IC50 for pH of 6.3 nM. nih.gov This demonstrates how the core structure can be optimized through medicinal chemistry to create highly effective chemical probes for receptor binding studies.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 2-(4-Bromo-3-methylphenyl)ethanamine

Traditional synthetic routes to phenylethylamines often rely on methods such as the reduction of nitrostyrenes or the reductive amination of corresponding ketones. mdpi.comwikipedia.org While effective, these methods can involve harsh reagents or generate significant waste. Future research is poised to focus on developing more sustainable and efficient synthetic strategies.

One promising direction is the application of modern cross-coupling technologies. For instance, nickel-photoredox dual catalysis has emerged as a powerful tool for constructing C-C bonds under mild conditions. acs.org A potential route could involve the cross-electrophile coupling of an appropriate aliphatic aziridine (B145994) with a 4-bromo-3-methyl-substituted aryl halide. acs.org This modular approach allows for the late-stage introduction of the ethylamine (B1201723) side chain, which is highly valuable in medicinal chemistry. acs.org

Another area of development is the refinement of biocatalytic methods. The use of enzymes, such as ω-transaminases (ω-TA), for the asymmetric amination of ketones offers a green alternative to traditional chemical reductions. mdpi.com A sustainable route to an enantiomerically pure form of this compound could be envisioned starting from 1-(4-bromo-3-methylphenyl)ethan-1-one, utilizing an engineered ω-TA to install the amine group with high stereoselectivity. mdpi.comchemicalbook.com

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Research Area |

| Ni/Photoredox Coupling | 1,4-dibromo-2-methylbenzene, Aziridine derivatives | High modularity, Mild reaction conditions, Broad substrate scope | Cross-Electrophile Coupling acs.org |

| Reductive Amination | 1-(4-bromo-3-methylphenyl)ethan-1-one, Ammonia (B1221849) source | Well-established, Scalable | Classical Synthesis mdpi.comwikipedia.org |

| Biocatalytic Amination | 1-(4-bromo-3-methylphenyl)ethan-1-one | High enantioselectivity, Green & sustainable, Mild conditions | Biocatalysis mdpi.com |

Exploration of New Chemical Transformations for Diverse Derivative Synthesis

The structure of this compound contains two key functional handles—the aryl bromide and the primary amine—that are ripe for elaboration into a diverse library of derivatives. The phenylethylamine scaffold is a privileged motif in medicinal chemistry, known to interact with a wide range of biological targets. acs.orgresearchgate.net

The aryl bromide is an ideal substrate for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, can be employed to introduce a wide array of substituents at the 4-position of the phenyl ring. nih.gov For example, Suzuki coupling with various arylboronic acids could generate a series of biaryl derivatives, significantly expanding the structural and functional diversity of the core molecule. nih.gov

The primary amine group offers another site for chemical modification. Standard transformations such as acylation, alkylation, and reductive amination can be used to introduce different functionalities. These modifications can modulate the compound's physicochemical properties, such as lipophilicity and basicity, which are crucial for its biological activity and pharmacokinetic profile.

Advanced Computational Studies for Predictive Modeling and Reaction Design

Computational chemistry provides powerful tools for predicting the properties of molecules and designing efficient synthetic routes. Density Functional Theory (DFT) and other computational methods can be applied to this compound and its derivatives to gain insights into their structure-reactivity relationships. mdpi.com

These computational studies can predict various molecular properties, including:

Molecular Electrostatic Potential (MESP): MESP maps can identify electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Reaction Pathway Modeling: Computational modeling can be used to investigate the mechanisms of potential synthetic transformations, helping to optimize reaction conditions and predict potential side products. This can guide the design of novel synthetic routes as discussed in section 8.1.

| Computational Method | Predicted Property | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, Global reactivity descriptors | Predicting reaction outcomes, Understanding structure-activity relationships nih.govmdpi.com |

| Hirshfeld Surface Analysis | Intermolecular interactions | Crystal engineering, Predicting solid-state properties mdpi.com |

| Molecular Dynamics (MD) | Conformational analysis, Solvation effects | Understanding biological interactions, Predicting binding modes |

Integration with High-Throughput Screening Platforms for Accelerated Discovery

The creation of a diverse library of derivatives from the this compound scaffold (as described in section 8.2) is a prerequisite for identifying new bioactive compounds. High-throughput screening (HTS) platforms enable the rapid evaluation of thousands of such compounds against a wide array of biological targets. Given that the substituted phenylethylamine class contains numerous psychoactive and stimulant drugs, derivatives of this compound would be prime candidates for screening against central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and ion channels. wikipedia.orgresearchgate.net

The integration of automated synthesis with HTS would create a powerful discovery engine. A workflow could be established where novel derivatives are designed computationally, synthesized using robotic platforms, and then immediately screened for biological activity. This closed-loop approach would dramatically accelerate the identification of lead compounds for further development.

Potential for Applications in Specialized Chemical Probes and Imaging Agents

The unique chemical structure of this compound makes it an attractive starting point for the development of specialized chemical probes and imaging agents. Chemical probes are essential tools for studying biological systems, allowing for the selective modulation or visualization of specific proteins or pathways. nih.gov

The aryl bromide provides a versatile handle for introducing reporter groups. For example, it can be converted into a trialkylstannane or boronic ester, which can then be used in radiolabeling reactions to install a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). This would transform the molecule into a potential PET (Positron Emission Tomography) imaging agent. nih.gov Given the prevalence of the phenylethylamine scaffold in neuroactive compounds, such a PET tracer could be developed to visualize and quantify specific receptor populations in the brain, aiding in the diagnosis of neurological disorders.

Furthermore, the bromine atom itself can be replaced with a radioactive isotope of bromine (e.g., ⁷⁶Br) for PET imaging. The development of such molecular imaging probes represents a significant opportunity to leverage the unique chemistry of this compound for advanced biomedical applications. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(4-Bromo-3-methylphenyl)ethanamine, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Nucleophilic substitution : Start with 4-bromo-3-methylbenzyl bromide and perform a Gabriel synthesis, substituting the bromide with phthalimide followed by hydrolysis to yield the primary amine .

- Reductive amination : Reduce the corresponding nitrile (e.g., 4-bromo-3-methylphenylacetonitrile) using LiAlH4 or catalytic hydrogenation .

- Critical parameters : Control temperature (<0°C for LiAlH4), solvent polarity (THF for Gabriel synthesis), and catalyst loading (5% Pd/C for hydrogenation). Monitor purity via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structural integrity and purity of this compound?

- NMR :

- <sup>1</sup>H NMR : Look for a triplet at δ 2.8–3.0 ppm (CH2NH2) and aromatic protons at δ 7.2–7.5 ppm. Methyl groups appear as a singlet at δ 2.3–2.5 ppm .

- <sup>13</sup>C NMR : Confirm the brominated aromatic carbons (δ 120–130 ppm) and methylene carbons (δ 35–45 ppm).

- IR : Amine N-H stretches (3300–3500 cm<sup>-1</sup>) and C-Br vibrations (500–600 cm<sup>-1</sup>).

- MS : Molecular ion peak at m/z 213/215 (Br isotopic pattern) .

Advanced Research Questions

Q. What computational approaches predict the solvent-dependent stability and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate solvation energies in polar (water) vs. nonpolar (toluene) solvents to assess stability. Use Gaussian09 with B3LYP/6-31G* basis set .

- Molecular Dynamics (MD) : Simulate interactions with solvent molecules to identify aggregation tendencies. Tools like GROMACS can model hydrogen bonding with protic solvents .

Q. How do substituent positions (bromo at C4, methyl at C3) influence pharmacological activity, and what in vitro assays are suitable for preliminary screening?

- Structure-Activity Relationship (SAR) :

- Bromine enhances lipophilicity and potential CNS penetration; methyl groups may sterically hinder receptor binding .

- Assays :

- Radioligand binding : Screen for affinity at serotonin (5-HT2A) or trace amine-associated receptors (TAAR1) using HEK293 cells .

- Cytochrome P450 inhibition : Assess metabolic stability via liver microsome assays .

Q. What strategies resolve discrepancies in spectroscopic data during characterization (e.g., unexpected NMR splitting)?

- Deuterated Solvents : Eliminate solvent peaks by using D2O or CDCl3.

- 2D NMR : Employ COSY or HSQC to assign overlapping aromatic protons .

- Crystallography : Use SHELX for single-crystal X-ray diffraction to resolve ambiguous structures .

Q. How can SHELX software improve the resolution of crystal structures for this compound?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.